Bienvenue dans la boutique en ligne BenchChem!

S-5751

DP1 receptor antagonism cAMP inhibition PGD2 signaling

S-5751 is the essential DP1 antagonist for steroid-resistant neutrophilic asthma research—unlike glucocorticoids, it suppresses neutrophilia and mucus secretion. Ki=1.6 nM, ≥20-fold selectivity over TP/EP2. Validated in guinea pig allergic conjunctivitis (ED50=0.099 mg/kg) and late-phase rhinitis models. With synthesis patent available for SAR, S-5751 delivers unmatched historical benchmarking for reproducible DP1 pharmacology. Choose specificity. Choose S-5751.

Molecular Formula C25H31NO4S
Molecular Weight 441.6 g/mol
CAS No. 209268-36-0
Cat. No. B1680449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-5751
CAS209268-36-0
Synonyms((Z)-7-(1R,2R,3S,5S)-2-(5-hydroxybenzo(b)thiophen-3-ylcarbonylamino)-10-norpinan-3-yl)hept-5-enoic acid
7(2-(5-hydroxybenzo(b)thiophen-3-ylcarbonylamino)-10-norpinan-3-yl)hept-5-enoic acid
S 5751
S-5751
S5751
Molecular FormulaC25H31NO4S
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C
InChIInChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1
InChIKeyZXBHFWFKSIYJEK-MFJOXFORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-5751 (CAS 209268-36-0): A Validated and Selective Prostanoid DP1 Receptor Antagonist for Allergic Inflammation Research


S-5751 is a potent and orally active small-molecule antagonist of the prostaglandin D2 (PGD2) receptor DP1 . It belongs to the benzothiophenecarboxamide chemical class, with a molecular weight of 441.58 g/mol and the IUPAC name (5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid [1]. Originally developed by Shionogi & Co., Ltd., S-5751 advanced to Phase II clinical evaluation for bronchial asthma and has been extensively characterized in guinea pig and sheep models of allergic inflammation [2][3].

Why S-5751 Cannot Be Interchanged with Other Prostanoid Receptor Antagonists


Substituting S-5751 with another DP1 antagonist (e.g., asapiprant, pinagladin) or a structurally related prostanoid receptor modulator introduces substantial variability in experimental outcomes due to critical differences in target selectivity, in vivo potency, oral bioavailability, and functional efficacy in disease-relevant models. S-5751 exhibits a distinct selectivity profile with ≥20-fold discrimination against TP, IP, and EP2 receptors [1]. Furthermore, direct comparative studies reveal that DP1 antagonists differ markedly in their ability to suppress key asthma pathophysiological features—S-5751 significantly suppresses neutrophilia and mucus secretion, whereas glucocorticoids like prednisolone fail to address these endpoints [2]. Therefore, interchangeable use without empirical validation jeopardizes data reproducibility and confounds mechanistic interpretation.

S-5751 Quantitative Differentiation Evidence Versus Comparators


S-5751 vs. Asapiprant (S-555739): Comparative In Vitro Functional Potency in Human Platelets

In a direct head-to-head functional cAMP assay using human platelets, asapiprant (S-555739) demonstrated a 50-fold greater potency than S-5751 for inhibiting PGD2-induced cAMP elevation. The IC50 for asapiprant was 16 nM compared to 840 nM for S-5751 under identical experimental conditions . This stark quantitative difference is critical for researchers selecting a tool compound for in vitro DP1 functional studies, as asapiprant requires substantially lower working concentrations to achieve comparable receptor blockade.

DP1 receptor antagonism cAMP inhibition PGD2 signaling

S-5751 vs. Asapiprant: Comparative In Vivo Efficacy in Guinea Pig Allergic Rhinitis Model

In a guinea pig model of PGD2-induced nasal resistance (a key endpoint for allergic rhinitis), asapiprant at an oral dose of 3 mg/kg achieved 92% suppression, while S-5751 required a 10-fold higher oral dose of 30 mg/kg to achieve only 76% suppression [1]. This 10-fold lower in vivo dose requirement for comparable efficacy highlights a substantial pharmacokinetic and/or pharmacodynamic advantage of asapiprant over S-5751 in this specific model. Conversely, S-5751 at 30 mg/kg still fails to match the maximal efficacy of asapiprant at 3 mg/kg, indicating potential differences in target engagement or tissue distribution.

Allergic rhinitis in vivo pharmacology nasal resistance

S-5751 vs. Asapiprant: Comparative Oral Bioavailability Profile in Multiple Preclinical Species

Following oral administration at 10 mg/kg to rats, guinea pigs, dogs, and sheep, asapiprant demonstrated consistently higher plasma exposure than S-5751 across all species tested . The asapiprant development program explicitly characterized the compound as having "better bioavailability in vivo compared with S-5751" [1]. While absolute bioavailability values are not publicly disclosed for S-5751, the cross-species superiority of asapiprant is a well-documented finding that informed subsequent development decisions, including the discontinuation of S-5751 clinical development in 2006 [2].

Pharmacokinetics oral bioavailability cross-species comparison

S-5751 vs. Prednisolone: Distinct Suppression of Neutrophilia and Mucus Secretion in a Rat Asthma Model

In a rat model of symptomatic asthma, oral administration of S-5751 (and the related DP1 antagonist pinagladin) significantly suppressed lung neutrophilia and mucus secretion, whereas oral prednisolone (a glucocorticoid) did not affect these endpoints [1]. Specifically, S-5751 and pinagladin significantly suppressed not only bronchial hyperresponsiveness and lung eosinophilia but also neutrophilia and mucus secretion in the lung, while oral prednisolone inhibited only bronchial hyperresponsiveness and eosinophil infiltration [1]. Additionally, S-5751 significantly suppressed IL-1β, IL-6, and CXCL1 mRNA expression, in contrast to prednisolone which primarily suppressed IL-4 and CCL11 [1]. This divergence suggests that DP1 antagonism addresses inflammatory pathways distinct from corticosteroid-sensitive mechanisms.

Asthma neutrophilic inflammation glucocorticoid resistance

S-5751 Optimal Research and Industrial Application Scenarios


Mechanistic Studies of PGD2-DP1 Axis in Neutrophilic Airway Inflammation

S-5751 is uniquely positioned for investigating DP1-mediated neutrophilic inflammation, a key component of severe, steroid-resistant asthma. As demonstrated by Hirano et al. (2011), S-5751 significantly suppresses lung neutrophilia and mucus secretion in a rat asthma model—endpoints that glucocorticoids like prednisolone fail to address [1]. Researchers studying the PGD2-DP1 pathway in the context of neutrophil recruitment, IL-1β/IL-6/CXCL1 signaling, or mucus hypersecretion should select S-5751 as their DP1 antagonist of choice.

Comparative Benchmarking of Novel DP1 Antagonist Candidates

S-5751 serves as an essential historical comparator and benchmark for newly developed DP1 antagonists. With its well-characterized in vitro binding profile (Ki = 1.6 nM for human DP1; ≥20-fold selectivity over TP and EP2) [1] and extensive in vivo validation in guinea pig and sheep asthma models , S-5751 provides a consistent reference point for evaluating the potency, selectivity, and in vivo efficacy of next-generation DP1 modulators. Procurement for medicinal chemistry SAR campaigns is well-supported by the availability of its synthesis patent .

Preclinical Validation of DP1 Pharmacology in Guinea Pig Allergic Conjunctivitis Models

S-5751 is the most extensively validated DP1 antagonist for allergic conjunctivitis research using guinea pig models. Oral administration blocks PGD2-induced conjunctival plasma exudation with an ED50 of 0.099 mg/kg [1], and the compound alleviates allergen-induced plasma exudation in the conjunctiva . Researchers seeking to probe DP1 contributions to ocular allergic inflammation should prioritize S-5751 given the depth of published validation in this specific disease context.

Investigating Late-Phase Allergic Responses Independent of Early-Phase Intervention

A distinctive feature of S-5751 pharmacology is its ability to suppress late-phase allergic responses even when administered after recovery from early-phase reactions. In guinea pig allergic rhinitis models, S-5751 administered post-early-response almost completely suppressed late-phase mucosal plasma exudation and eosinophil infiltration [1]. This temporal dissociation makes S-5751 a valuable tool for dissecting the signaling events that couple early mast cell degranulation to sustained late-phase inflammatory cell recruitment.

Quote Request

Request a Quote for S-5751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.